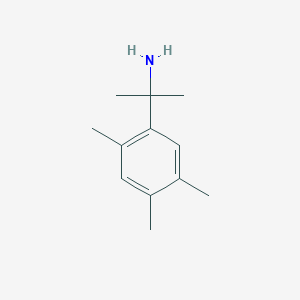

2-(2,4,5-Trimethylphenyl)propan-2-amine

Description

2-(2,4,5-Trimethylphenyl)propan-2-amine is a substituted phenethylamine derivative characterized by a phenyl ring with methyl groups at the 2-, 4-, and 5-positions and an amine group attached to a propane backbone. Substituted phenethylamines are of interest due to their diverse biological activities, often influenced by substituent patterns and electronic effects .

Propriétés

Formule moléculaire |

C12H19N |

|---|---|

Poids moléculaire |

177.29 g/mol |

Nom IUPAC |

2-(2,4,5-trimethylphenyl)propan-2-amine |

InChI |

InChI=1S/C12H19N/c1-8-6-10(3)11(7-9(8)2)12(4,5)13/h6-7H,13H2,1-5H3 |

Clé InChI |

JNSOWIGBWCOPAV-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1C)C(C)(C)N)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-Trimethylphenyl)propan-2-amine can be achieved through various methods. One common approach involves the transaminase-mediated synthesis, which offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This method utilizes immobilized whole-cell biocatalysts with ®-transaminase activity to produce the desired compound with high enantioselectivity and conversion rates .

Industrial Production Methods: Industrial production of 2-(2,4,5-Trimethylphenyl)propan-2-amine typically involves bulk custom synthesis and procurement processes . These methods ensure the compound is produced in large quantities while maintaining high purity and quality standards .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2,4,5-Trimethylphenyl)propan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.

Applications De Recherche Scientifique

2-(2,4,5-Trimethylphenyl)propan-2-amine has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 2-(2,4,5-Trimethylphenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can form imines or enamines through reactions with aldehydes or ketones, which are acid-catalyzed and reversible . These reactions are crucial in various biochemical processes and synthetic applications.

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

Key structural analogs and their substituent differences are summarized below:

Physicochemical Properties

- Lipophilicity (LogP): Methyl substituents (e.g., 2,4,5-trimethylphenyl) increase lipophilicity compared to polar groups like methoxy (TMA-2) or halogen (Cl, F). For example, 2-[4-(trifluoromethyl)phenyl]propan-2-amine has a higher LogP (~3.5) than TMA-2 (~1.8) due to the nonpolar CF₃ group .

- Basicity (pKa): Electron-donating methyl groups (target compound) likely result in higher amine basicity (pKa ~10–11) compared to electron-withdrawing substituents like Cl (pKa ~8.5) .

- Solubility: Methoxy-substituted analogs (e.g., TMA-2) exhibit greater aqueous solubility than methyl-substituted derivatives due to hydrogen bonding with methoxy oxygen .

Pharmacological Considerations

- Receptor Binding: Substituted phenethylamines often interact with serotonin and dopamine receptors. Methyl groups (target compound) may enhance blood-brain barrier penetration via increased lipophilicity, whereas methoxy groups (TMA-2) are associated with hallucinogenic effects .

- Legal Status: TMA-2 is a Schedule I controlled substance in the U.S., while methyl-substituted analogs may fall under analog acts depending on jurisdiction .

Data Tables

Table 1: Substituent Effects on Key Properties

Activité Biologique

2-(2,4,5-Trimethylphenyl)propan-2-amine, also known as (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of 2-(2,4,5-trimethylphenyl)propan-2-amine is . The structure includes a propan-2-amine core with a trimethylphenyl group attached, which influences its biological properties.

Research indicates that compounds similar to 2-(2,4,5-trimethylphenyl)propan-2-amine interact with various biological targets , including receptors and enzymes. These interactions can lead to significant changes in cellular processes:

- Target Interactions : Compounds in this class often target neurotransmitter receptors or enzymes involved in metabolic pathways.

- Signal Transduction : They may modulate signaling pathways that affect neuronal activity and other physiological responses.

Pharmacokinetics

The pharmacokinetic profile of 2-(2,4,5-trimethylphenyl)propan-2-amine is essential for understanding its efficacy and safety:

- Absorption : Similar compounds are generally well absorbed in the gastrointestinal tract.

- Distribution : These compounds tend to distribute widely throughout body tissues due to their lipophilic nature.

- Metabolism : Metabolized by liver enzymes, leading to various metabolites that may also exhibit biological activity.

- Excretion : Primarily excreted via renal pathways.

Biological Activities

The biological activities of 2-(2,4,5-trimethylphenyl)propan-2-amine can be categorized into several areas:

1. Neurological Effects

Research suggests potential applications in treating neurological disorders due to its interaction with dopaminergic and serotonergic systems. For example:

| Activity | Mechanism | Potential Application |

|---|---|---|

| Dopaminergic activity | Modulation of dopamine receptors | Treatment of Parkinson's disease |

| Serotonergic activity | Influence on serotonin levels | Management of depression and anxiety |

2. Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial properties. Its structural analogs have shown effectiveness against various pathogens:

| Pathogen | Activity |

|---|---|

| Bacteria | Inhibitory effects observed in vitro |

| Fungi | Potential antifungal activity noted |

Case Studies

Several studies have highlighted the biological implications of 2-(2,4,5-trimethylphenyl)propan-2-amine:

-

Neuropharmacological Study : A study demonstrated that the compound exhibited significant antidepressant-like effects in animal models through increased serotonin levels.

- Findings : Enhanced mood-related behaviors were observed after administration.

-

Antimicrobial Assessment : In vitro tests against common bacterial strains showed promising results.

- Findings : The compound displayed a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.